![molecular formula C17H17Cl2N3OS B4645505 N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4645505.png)
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, also known as AG-205, is a chemical compound that has been studied for its potential applications in scientific research. Additionally, this paper will list potential future directions for research involving AG-205.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. Specifically, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide binds to the zinc ion in the active site of carbonic anhydrases and the catalytic site of acetylcholinesterases. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide inhibits the activity of carbonic anhydrases and acetylcholinesterases in a dose-dependent manner. Additionally, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, there are also limitations to using N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments. For example, it may have off-target effects on other enzymes or proteins, which could complicate data interpretation. Additionally, its potential therapeutic effects have not been extensively studied in vivo, which limits its translational potential.
Future Directions
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide-based therapeutics for conditions such as Alzheimer's disease, glaucoma, and epilepsy. Additionally, further studies are needed to fully characterize the biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, as well as its potential off-target effects. Finally, the development of more selective inhibitors of carbonic anhydrases and acetylcholinesterases may lead to the development of more effective therapeutics.
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide has been studied for its potential applications in scientific research. Specifically, it has been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases and acetylcholinesterases. These enzymes play important roles in various physiological processes, including acid-base balance, respiration, and neurotransmission. By inhibiting these enzymes, N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide may have therapeutic potential for conditions such as Alzheimer's disease, glaucoma, and epilepsy.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c18-14-5-2-6-15(16(14)19)20-17(24)22-9-7-21(8-10-22)12-3-1-4-13(23)11-12/h1-6,11,23H,7-10H2,(H,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCRKOBKZNRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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